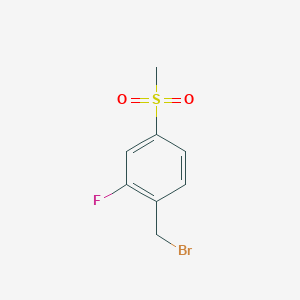

2-Fluoro-4-(methylsulfonyl)benzyl bromide

Description

Significance of Benzyl (B1604629) Bromide Derivatives in Synthetic Strategies

Benzyl bromide and its derivatives are cornerstone reagents in organic synthesis. wikipedia.orgwisdomlib.org Their utility stems from the presence of a bromomethyl group attached to a benzene (B151609) ring, which makes them effective agents for introducing the benzyl group into other molecules. wikipedia.org This process, known as benzylation, is frequently used to install protecting groups for alcohols and carboxylic acids. wikipedia.org The carbon-bromine bond in benzyl bromides is readily cleaved, making them excellent electrophiles for a wide range of nucleophilic substitution reactions. nih.gov Beyond their use in benzylation, these derivatives are pivotal in forming new carbon-carbon bonds through reactions like cross-coupling and as precursors for organometallic reagents. wisdomlib.orgresearchgate.net Their versatility makes them indispensable tools for constructing complex molecular architectures found in many pharmaceuticals and other industrially important compounds. researchgate.netinnospk.com

The Role of Fluorine in Modulating Reactivity and Electronic Properties of Benzylic Systems

The incorporation of fluorine into organic molecules, particularly in benzylic systems, has become a widespread strategy in modern medicinal and materials chemistry. d-nb.infonih.gov Fluorine's high electronegativity imparts a strong electron-withdrawing inductive effect, which can significantly alter the electronic environment of the molecule and the reactivity of the benzylic C-F bond. researchgate.net This modification can enhance the metabolic stability of drug candidates by preventing undesired benzylic oxidation by enzymes. nih.gov The development of selective methods for benzylic C(sp3)–H fluorination is an active area of research, driven by the beneficial effects of fluorine on the potency and bioavailability of bioactive molecules. d-nb.info Benzylic fluorides themselves can serve as substrates in cross-coupling and substitution reactions, demonstrating their utility as synthetic intermediates. acs.org

Importance of Sulfonyl Functionalities in Chemical Transformations and Synthetic Design

The sulfonyl group (-SO2R) is a powerful, electron-withdrawing functional group that significantly influences a molecule's physical and chemical properties. fiveable.me Its presence can increase the water solubility of organic compounds, making them more suitable for biological applications. fiveable.mebritannica.com In synthetic design, the sulfonyl group can act as a blocking group, directing subsequent reactions to specific positions on an aromatic ring before being removed. masterorganicchemistry.com The electron-withdrawing nature of the sulfonyl group can also stabilize adjacent carbanions, facilitating the formation of new carbon-carbon bonds. fiveable.me Sulfonyl-containing compounds, such as sulfonamides and sulfones, are prominent in medicinal chemistry and are found in numerous therapeutic agents due to their ability to form hydrogen bonds with biological targets. researchgate.netresearchgate.net

Contextualizing 2-Fluoro-4-(methylsulfonyl)benzyl bromide within Advanced Fluorinated Sulfones

This compound is a prime example of an advanced synthetic building block where multiple functionalities converge to create a highly versatile reagent. It combines the reactivity of a benzyl bromide with the potent electron-withdrawing and modulating effects of both a fluorine atom and a methylsulfonyl group. This trifecta of functional groups creates a unique electronic landscape on the benzene ring, making the compound a valuable intermediate for synthesizing complex, polysubstituted aromatic compounds. The presence of the sulfonyl group is particularly notable in the synthesis of various biologically active heterocyclic compounds. nih.govresearchgate.netresearchgate.net The specific arrangement of these groups—an ortho-fluoro and a para-methylsulfonyl group relative to the bromomethyl group—offers chemists precise control over subsequent synthetic transformations.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1401796-84-6 sigmaaldrich.comkeyorganics.netbldpharm.com |

| Molecular Formula | C8H8BrFO2S sigmaaldrich.comkeyorganics.net |

| Molecular Weight | 267.11 g/mol bldpharm.com |

| IUPAC Name | 1-(bromomethyl)-2-fluoro-4-(methylsulfonyl)benzene sigmaaldrich.com |

| Synonym | 1-(Bromomethyl)-2-fluoro-4-(methylsulfonyl)benzene sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Properties

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2S/c1-13(11,12)7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIXMRMYVLKFBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Methylsulfonyl Benzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of 2-Fluoro-4-(methylsulfonyl)benzyl bromide is a key site for chemical reactivity, primarily undergoing nucleophilic substitution reactions. The presence of a good leaving group, the bromide ion, and the benzylic nature of the carbon atom make it susceptible to attack by a wide range of nucleophiles. The interplay of electronic and steric factors, influenced by the fluoro and methylsulfonyl substituents on the aromatic ring, governs the mechanistic pathways and reaction outcomes.

SN1 and SN2 Mechanistic Pathways in Substituted Benzyl (B1604629) Bromides

Benzyl bromides, in general, are capable of reacting through both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The preferred pathway is highly dependent on the structure of the benzyl bromide, the nature of the nucleophile, the solvent, and the reaction temperature.

The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. For benzyl bromides, the departure of the bromide ion results in a benzyl carbocation. This carbocation is notably stabilized by resonance, where the positive charge is delocalized over the aromatic ring. This resonance stabilization makes the formation of the benzyl carbocation relatively favorable, thus promoting the SN1 pathway.

The SN2 mechanism , on the other hand, is a one-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. This concerted mechanism is favored for primary and less sterically hindered benzylic halides. The transition state of an SN2 reaction involves a pentacoordinate carbon atom, and its stability is sensitive to steric hindrance around the reaction center.

The choice between SN1 and SN2 pathways for a given substituted benzyl bromide is a competitive process. Factors that stabilize the carbocation intermediate, such as electron-donating groups on the benzene (B151609) ring, will favor the SN1 mechanism. Conversely, strong, unhindered nucleophiles and polar aprotic solvents tend to favor the SN2 pathway. Primary benzylic halides typically favor the SN2 pathway, while secondary and tertiary benzylic halides tend to react via an SN1 mechanism due to increased steric hindrance and greater carbocation stability.

Influence of Fluoro and Methylsulfonyl Groups on Reaction Kinetics and Selectivity

The presence of the ortho-fluoro and para-methylsulfonyl groups on the benzene ring of this compound has a significant impact on the kinetics and selectivity of nucleophilic substitution reactions. Both groups are electron-withdrawing, which modulates the electron density of the aromatic ring and the reactivity of the benzylic carbon.

The fluoro group at the ortho position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect can destabilize the developing positive charge in an SN1-like transition state, thereby slowing down the rate of an SN1 reaction. However, in an SN2 reaction, the inductive withdrawal of electron density can make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.

The methylsulfonyl group (-SO2CH3) at the para position is a powerful electron-withdrawing group through both a negative inductive effect (-I) and a negative resonance effect (-M). This strong electron withdrawal significantly deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. In the context of nucleophilic substitution at the benzylic carbon, the -SO2CH3 group strongly destabilizes the formation of a benzyl carbocation, making an SN1 pathway highly unfavorable. Conversely, the increased electrophilicity of the benzylic carbon due to the electron-withdrawing nature of the substituent would be expected to increase the rate of an SN2 reaction.

Therefore, for this compound, the combined electron-withdrawing effects of the ortho-fluoro and para-methylsulfonyl groups are expected to strongly favor the SN2 mechanistic pathway over the SN1 pathway. The destabilization of the potential carbocation intermediate by these groups makes the SN1 route energetically costly. The enhanced electrophilicity of the benzylic carbon, however, should facilitate a more rapid SN2 attack.

Alkylation Reactions with Diverse Nucleophiles (e.g., Triazoles)

The enhanced reactivity of this compound towards SN2 reactions makes it an effective alkylating agent for a variety of nucleophiles. Nitrogen-containing heterocycles, such as triazoles, are important nucleophiles that can be alkylated to produce compounds with potential biological activity. nih.gov

The alkylation of triazoles with a benzyl bromide can result in the formation of different regioisomers, as triazoles have multiple nitrogen atoms that can act as nucleophiles. For 1,2,4-triazole, alkylation can occur at the N1 or N2 positions. nih.govresearchgate.net The regioselectivity of these reactions is influenced by factors such as the solvent, the base used, and the nature of the substituents on both the triazole and the benzyl bromide. nih.govresearchgate.net In the case of 1,2,3-triazoles, alkylation can also lead to a mixture of N1 and N2 substituted products. organic-chemistry.org

Studies on the alkylation of substituted 1,2,4-triazoles have shown that a mixture of isomers is often obtained, with the N2-alkylated isomer sometimes being the major product. nih.govresearchgate.net The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in DMF has been shown to selectively produce 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org

Below is a representative table illustrating the alkylation of a triazole with a substituted benzyl bromide, showcasing typical reaction conditions and potential product distributions.

Table 1: Representative Alkylation of a Triazole with a Substituted Benzyl Bromide

| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Products | Reference |

| 1,2,4-Triazole | 4-Nitrobenzyl bromide | K2CO3 | DMF | 25 | Mixture of N1 and N2 isomers | nih.gov |

| 4-Bromo-1H-1,2,3-triazole | Benzyl bromide | K2CO3 | DMF | -10 | N2-benzyl-4-bromo-1,2,3-triazole (major) | organic-chemistry.org |

| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane | K2CO3 | Acetone | Reflux | Mixture of N1-CH2-N1, N1-CH2-N2, and N2-CH2-N2 isomers | nih.govresearchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond nucleophilic substitution, this compound can also participate in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the benzylic C-Br bond allows it to undergo oxidative addition to a low-valent transition metal catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester. This reaction is widely used for the formation of C-C bonds. Benzyl halides, including those with electron-withdrawing substituents, have been shown to be effective coupling partners in Suzuki-Miyaura reactions. nih.govacs.org

The reaction of this compound with various arylboronic acids would be expected to proceed in the presence of a palladium catalyst and a base. The electron-withdrawing groups on the benzyl bromide can influence the rate of the oxidative addition step. While these groups may destabilize a developing positive charge on the benzylic carbon, they can also make the C-Br bond more susceptible to cleavage. Studies on the Suzuki-Miyaura coupling of functionalized benzyl bromides have shown that electron-poor electrophiles generally provide good yields. nih.gov

A typical catalytic cycle for the Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium(0) catalyst reacts with the benzyl bromide to form a palladium(II) intermediate.

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Benzyl Bromides

| Benzyl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl bromide | Phenylboronic acid | trans-PdBr(N-Succ)(PPh3)2 | Na2CO3 | THF/H2O | 60 | 88 | acs.org |

| 3-Nitrobenzyl bromide | Phenylboronic acid | trans-PdBr(N-Succ)(PPh3)2 | Na2CO3 | THF/H2O | 60 | >99 (conversion) | acs.org |

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF/H2O | 77 | High | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or vinyl halide and an amine. wikipedia.org While typically applied to aryl halides, this methodology can also be extended to benzyl halides.

The reaction of this compound with primary or secondary amines in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base would lead to the formation of the corresponding N-benzylated amine. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves an oxidative addition of the benzyl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the catalyst. wikipedia.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Aryl Bromide | Primary Amine | Pd(OAc)2 | Biarylphosphine | NaOt-Bu | Toluene (B28343) | 80-110 | wuxiapptec.com |

| Aryl Halide | Secondary Amine | Pd2(dba)3 | Josiphos | NaOt-Bu | Toluene | 100 | acs.org |

Negishi, Stille, and Sonogashira Coupling Potentials

The benzylic bromide and aryl fluoride (B91410) moieties of this compound present opportunities for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in the formation of carbon-carbon bonds. While the aryl C-F bond is generally unreactive under typical cross-coupling conditions, the C-Br bond at the benzylic position is an excellent electrophilic partner.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. organic-chemistry.org For this compound, the benzylic bromide can readily participate in Negishi coupling with various organozinc reagents (R-ZnX). The reaction is typically catalyzed by a palladium(0) complex. The catalytic cycle involves oxidative addition of the benzyl bromide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. organic-chemistry.org This method is known for its tolerance of a wide range of functional groups. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an sp²-hybridized organic halide. organic-chemistry.orgwikipedia.org Benzylic bromides can also serve as effective electrophiles in this transformation. libretexts.org The reaction mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Stille coupling is the stability of organostannane reagents to air and moisture. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: This coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org While typically applied to aryl and vinyl halides, modifications of the Sonogashira reaction can sometimes be extended to other organic halides. The classic Sonogashira coupling utilizes a palladium catalyst along with a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov The potential for this compound to undergo Sonogashira-type coupling would likely involve its reaction with a terminal alkyne under palladium catalysis to form a substituted alkyne.

The table below summarizes the general conditions for these potential cross-coupling reactions based on analogous benzylic or aryl halides.

| Coupling Reaction | Typical Reagents | Catalyst System | General Conditions |

| Negishi | Organozinc Halide (R-ZnX) | Pd(0) complex, e.g., Pd₂(dba)₃ with a phosphine ligand like PCyp₃. organic-chemistry.org | Anhydrous solvent (e.g., THF/NMP), often requires heating. organic-chemistry.org |

| Stille | Organostannane (R-SnR'₃) | Pd(0) complex, e.g., Pd(PPh₃)₄. libretexts.org | Anhydrous solvent (e.g., THF, DMF), may require additives like LiCl. nih.gov |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex (e.g., PdCl₂(PPh₃)₂) and a Copper(I) salt (e.g., CuI). organic-chemistry.orgbeilstein-journals.org | Amine base (e.g., Et₃N, DBU), anhydrous solvent. organic-chemistry.orgbeilstein-journals.org |

Reactions Involving Halogen Exchange

The conversion of alkyl bromides to alkyl fluorides is a crucial transformation in medicinal chemistry. Nucleophilic fluorination of benzylic bromides can be achieved through halogen exchange reactions. These reactions often proceed via an SN1 or SN2 mechanism. For benzylic systems, particularly those that can stabilize a carbocation, an SN1 pathway can be significant. nih.govresearchgate.net

A common method for this transformation utilizes amine/hydrogen fluoride reagents, such as triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF). nih.govnii.ac.jp This reagent serves as a source of nucleophilic fluoride in a relatively non-corrosive form. nii.ac.jp The reaction often requires elevated temperatures, but the addition of other reagents can facilitate the process under milder conditions. For instance, the combination of silver fluoride (AgF) and Et₃N·3HF has been shown to improve yields in bromine-fluorine exchanges, as AgF can assist in the abstraction of the bromide, promoting the formation of a benzylic carbocation intermediate that is then trapped by the fluoride ion. nih.govresearchgate.net The presence of an electron-withdrawing methylsulfonyl group on the aromatic ring of this compound would influence the stability of any potential carbocation intermediate at the benzylic position.

The table below details typical conditions for nucleophilic fluorination of substituted benzyl bromides.

| Fluorinating Agent | Additives/Base | Solvent | Temperature | Typical Yields (for analogous substrates) | Reference |

| Et₃N·3HF | K₃PO₄ | MeCN | 80 °C | 68-78% | nih.gov |

| AgF / Et₃N·3HF | None | MeCN | Room Temp. | 74-83% | nih.gov |

Beyond fluorination, the benzylic bromide of this compound can be converted to other benzylic halides, such as chlorides and iodides, through halogen exchange reactions. The Finkelstein reaction is a classic example, typically used to synthesize alkyl iodides from alkyl chlorides or bromides. This equilibrium reaction is driven to completion by using an excess of sodium iodide in a solvent like acetone, in which sodium iodide is soluble while the resulting sodium bromide is not, causing it to precipitate out of solution.

Similarly, conversion to a benzylic chloride can be achieved using a chloride salt, such as lithium chloride, in a suitable solvent. These transformations broaden the synthetic utility of the parent compound, allowing for fine-tuning of reactivity for subsequent nucleophilic substitution or coupling reactions. harvard.edu

| Target Halide | Typical Reagent | Solvent | Driving Principle |

| Benzylic Iodide | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr (Le Châtelier's principle) |

| Benzylic Chloride | Lithium Chloride (LiCl) | DMF, THF | High concentration of chloride ions |

Other Significant Transformations

The benzylic position is particularly susceptible to radical reactions because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. libretexts.org The unpaired electron can be delocalized into the π-system of the benzene ring, significantly lowering the energy of the intermediate. libretexts.org

For this compound, the C-Br bond can undergo homolytic cleavage upon exposure to radical initiators (like AIBN) or UV light. The formed 2-fluoro-4-(methylsulfonyl)benzyl radical can then participate in a variety of subsequent reactions, such as dimerization, reaction with trapping agents, or initiation of polymerization.

A common radical reaction involving benzylic positions is free-radical bromination of alkylbenzenes using N-bromosuccinimide (NBS) and a radical initiator. youtube.comyoutube.com Since the subject compound is already a benzyl bromide, this specific reaction is more relevant to its synthesis. However, the principles underscore the inherent reactivity of the benzylic C-H bonds in the precursor molecule, 2-fluoro-4-(methylsulfonyl)toluene, and the stability of the radical intermediate that is formed. libretexts.org

The reactivity of the benzylic position also extends to reduction and oxidation reactions.

Reduction: The benzylic C-Br bond can be readily reduced, replacing the bromine atom with a hydrogen atom. This transformation converts this compound into 2-fluoro-4-(methylsulfonyl)toluene. This can be accomplished using various reducing agents, including catalytic hydrogenation (e.g., H₂, Pd/C) or hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although care must be taken with hydride reagents as they can also act as nucleophiles.

Oxidation: The benzylic position of alkylbenzenes can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). youtube.comyoutube.commasterorganicchemistry.com This reaction requires the presence of at least one benzylic hydrogen on the substrate. youtube.commasterorganicchemistry.com Therefore, direct oxidation of this compound might be complex. However, the precursor, 2-fluoro-4-(methylsulfonyl)toluene, could be oxidized under these conditions to yield 2-fluoro-4-(methylsulfonyl)benzoic acid. If the benzyl bromide is first converted to a benzyl alcohol or an alkene, subsequent oxidation to a ketone (if the benzylic carbon is secondary) or a carboxylic acid is also a feasible transformation. masterorganicchemistry.com

| Transformation | Product Type | Typical Reagents |

| Reduction | Toluene derivative | H₂/Pd-C, LiAlH₄, Bu₃SnH |

| Oxidation (of corresponding Toluene) | Benzoic acid derivative | KMnO₄, heat; or Na₂Cr₂O₇, H₂SO₄, heat. libretexts.orgyoutube.com |

| Oxidation (of corresponding Benzyl Alcohol) | Aldehyde or Carboxylic Acid | PCC (for aldehyde); KMnO₄ or H₂CrO₄ (for carboxylic acid) |

Applications in Organic Synthesis and Chemical Transformations

Utility as a Versatile Building Block

The compound's utility stems from its ability to readily participate in nucleophilic substitution reactions, where the bromide ion is displaced by a variety of nucleophiles. This reactivity is the foundation for its use as a scaffold to introduce the 2-fluoro-4-(methylsulfonyl)benzyl moiety into a wide range of organic structures.

While direct, detailed research on the use of 2-Fluoro-4-(methylsulfonyl)benzyl bromide in the synthesis of a broad range of complex molecular scaffolds is still an expanding area of investigation, its structural motifs are present in various biologically active molecules. The combination of the electron-withdrawing methylsulfonyl group and the electronegative fluorine atom can significantly influence the electronic properties and metabolic stability of the resulting molecules. Pharmaceutical and agrochemical research often utilizes such substituted benzyl (B1604629) derivatives to enhance the efficacy and pharmacokinetic profiles of new chemical entities.

The general synthetic utility of benzyl bromides in constructing complex molecules is well-established. They serve as key intermediates in the synthesis of various pharmaceuticals. For example, in the synthesis of the drug Osilodrostat, a benzyl bromide intermediate is a crucial component for building the final molecular framework. bohrium.com This highlights the potential of similarly structured compounds like this compound to act as foundational elements in the assembly of novel, complex organic molecules.

The presence of a fluorine atom in this compound makes it an important intermediate in the synthesis of fluorinated organic compounds. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.govnih.govprinceton.edu

The C-F bond is exceptionally strong, which can protect adjacent C-H bonds from metabolic oxidation. The methylsulfonyl group, being a strong electron-withdrawing group, can further influence the reactivity and properties of the molecule. The synthesis of various fluorinated drugs often involves the use of fluorinated building blocks, and this compound fits this profile as a readily functionalizable starting material. nih.govnih.gov

Table 1: Examples of Fluorinated Functional Groups in Pharmaceuticals

| Functional Group | Example Drug Class | Rationale for Fluorination |

| Trifluoromethyl (CF3) | Antidepressants, NSAIDs | Increased metabolic stability, enhanced lipophilicity |

| Fluorophenyl | Antifungals, Antipsychotics | Altered electronic properties, improved binding affinity |

| Difluoromethyl (CHF2) | Various | Modulation of pKa, bioisosteric replacement for hydroxyl or thiol groups |

While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the principles of fluorinated drug design strongly support its potential as a valuable intermediate.

Role in the Synthesis of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the introduction of the 2-fluoro-4-(methylsulfonyl)benzyl group can impart desirable properties to these ring systems.

Triazoles are a class of five-membered heterocyclic compounds that are prominent in many pharmaceutical agents, particularly antifungals. The synthesis of functionalized triazoles often involves the alkylation of a triazole ring with a suitable electrophile. Benzyl bromides are commonly employed for this purpose. nih.govorganic-chemistry.org

The reaction typically proceeds via nucleophilic attack from one of the nitrogen atoms of the triazole ring on the benzylic carbon of this compound, leading to the formation of N-benzylated triazole derivatives. The specific regioisomer formed (1-substituted vs. 4-substituted) can be influenced by reaction conditions and the substitution pattern of the triazole.

Table 2: General Reaction for Triazole Alkylation

| Reactant 1 | Reactant 2 | Product Type |

| 1H-1,2,4-Triazole | This compound | N-(2-Fluoro-4-(methylsulfonyl)benzyl)-1H-1,2,4-triazole |

The resulting fluorinated and sulfonylated triazole derivatives are of interest for screening as potential new therapeutic agents, leveraging the known biological activity of the triazole core with the property-enhancing effects of the substituents.

Similar to triazoles, pyrimidines and benzimidazoles are key heterocyclic scaffolds in numerous bioactive compounds. The N-alkylation of these heterocycles with benzyl bromides is a common synthetic strategy to produce a diverse range of derivatives. bohrium.comnih.govscirp.org

For benzimidazoles, the acidic N-H proton can be readily removed by a base, generating a nucleophilic anion that reacts with this compound to yield N-substituted benzimidazole (B57391) derivatives. nih.gov This derivatization can be crucial for modulating the biological activity of the parent benzimidazole.

In the case of pyrimidines, while direct N-alkylation is possible, the reactivity depends on the substitution pattern of the pyrimidine (B1678525) ring. In many synthetic routes, intermediates containing a methylsulfonyl group on the pyrimidine ring are utilized for further transformations, indicating the synthetic compatibility and potential utility of the methylsulfonyl group present in this compound. bohrium.com

Table 3: Common Heterocyclic Scaffolds and Their Alkylation Products

| Heterocycle | Alkylating Agent | General Product Structure |

| Benzimidazole | This compound | 1-(2-Fluoro-4-(methylsulfonyl)benzyl)-1H-benzo[d]imidazole |

| Pyrimidine | This compound | N-(2-Fluoro-4-(methylsulfonyl)benzyl)pyrimidinium bromide (or neutral derivatives depending on the pyrimidine structure) |

Application in Asymmetric Catalysis

The field of asymmetric catalysis focuses on the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry as different enantiomers of a drug can have vastly different biological activities. While there is a broad scope for the use of chiral building blocks and catalysts in organic synthesis, there is currently no specific, documented application of this compound in asymmetric catalysis in the reviewed literature. The development of chiral ligands or catalysts derived from this compound remains an area for future exploration.

Development of Enantioselective Methodologies

Consistent with the lack of information on its use in synthesizing chiral molecules, there are no reports on the development of enantioselective methodologies that employ derivatives of this compound. The advancement of enantioselective catalysis is a continuous effort, with researchers constantly exploring new ligand architectures and reaction conditions to improve enantioselectivity and expand the scope of asymmetric transformations. At present, the contribution of this compound to this field remains unrecorded.

Advanced Spectroscopic Analysis and Computational Chemistry Investigations

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and detailed characterization of 2-Fluoro-4-(methylsulfonyl)benzyl bromide. These methods provide nuanced information that is not accessible through basic spectroscopic approaches.

Advanced NMR Spectroscopy for Structural Elucidation (e.g., 2D NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure determination. For a molecule like this compound, with its distinct fluorine and proton environments, advanced NMR techniques are particularly insightful.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I = ½), making ¹⁹F NMR a powerful tool for analyzing fluorinated organic compounds. nih.govhuji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is influenced by its position on the aromatic ring and the electronic effects of the adjacent methylsulfonyl and benzyl (B1604629) bromide groups. Based on data for similar fluorobenzyl compounds, the ¹⁹F chemical shift is anticipated to be in a characteristic range for aryl fluorides. researchgate.netazom.com Furthermore, this fluorine signal will exhibit coupling to the neighboring aromatic protons, providing crucial connectivity information. The magnitude of these J couplings (³JHF and ⁴JHF) is diagnostic of the substitution pattern. azom.com

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are essential for assigning the proton and carbon signals unambiguously.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring. It would also show a correlation between the benzylic protons of the CH₂Br group and any vicinal aromatic protons, if present and resolved.

HSQC/HMBC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively assign the carbon signals for the aromatic CH groups and the CH₂Br moiety. The HMBC spectrum, which shows correlations between protons and carbons over two to three bonds, is particularly valuable. It would establish long-range connectivities, for instance, from the benzylic protons to the quaternary aromatic carbon to which the benzyl group is attached, and from the methyl protons of the sulfonyl group to its corresponding carbon and the aromatic carbon it is bonded to. ugm.ac.id

A summary of expected NMR data is presented below:

| Nucleus | Technique | Expected Chemical Shift (ppm) | Expected Correlations / Coupling |

| ¹⁹F | ¹⁹F NMR | ~ -110 to -120 | Coupling to ortho and meta aromatic protons (³JHF, ⁴JHF) |

| ¹H | ¹H NMR / COSY | Aromatic: 7.0-8.0, Benzylic (CH₂): ~4.5, Methyl (CH₃): ~3.0 | Aromatic protons show coupling to each other and to ¹⁹F. Benzylic protons are a singlet. Methyl protons are a singlet. |

| ¹³C | ¹³C NMR / HSQC | Aromatic: 110-150, Benzylic (CH₂): ~30, Methyl (CH₃): ~45 | Aromatic carbons show JCF coupling. HSQC correlates CH, CH₂, and CH₃ signals to their attached protons. |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in this compound. Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed around 3030-3100 cm⁻¹. libretexts.org

Aromatic C=C stretching: A series of peaks in the 1450-1600 cm⁻¹ region. libretexts.org

Methylsulfonyl group (SO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. researchgate.net

C-F stretching: A strong band typically in the 1000-1250 cm⁻¹ region.

CH₂ bending (scissoring): Around 1400-1450 cm⁻¹.

C-Br stretching: Usually found in the lower frequency region, typically 500-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. It would complement the IR data, especially for the aromatic ring vibrations and the symmetric stretch of the sulfonyl group. researchgate.netkurouskilab.com The C-Br stretch may also be observable in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Aromatic C-H stretch | 3030-3100 | Weak to medium |

| Aromatic C=C stretch | 1450-1600 | Strong |

| Asymmetric SO₂ stretch | 1300-1350 | Medium |

| Symmetric SO₂ stretch | 1120-1160 | Strong |

| C-F stretch | 1000-1250 | Medium |

| C-Br stretch | 500-650 | Medium to strong |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. measurlabs.com For this compound (C₈H₈BrFO₂S), HRMS would provide a precise mass measurement of the molecular ion. A key feature would be the isotopic pattern of the molecular ion peak, which will show two signals of nearly equal intensity separated by two mass units, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). nih.govresearchgate.net

The calculated exact mass of the most abundant isotopic species ([C₈H₈⁷⁹BrFO₂S]⁺) can be compared with the experimentally determined value to confirm the elemental formula with high confidence. Fragmentation patterns observed in the mass spectrum would also provide structural information, with likely initial fragmentation involving the loss of the bromine atom to form a stable benzyl cation.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to understand the properties of this compound at the molecular level, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. mkjc.in For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to: nih.govresearchgate.net

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the IR and Raman spectra, which can aid in the assignment of experimental bands.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Determine Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness can be calculated to predict the molecule's reactivity profile.

| Parameter | Significance |

| Optimized Geometry | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Calculated IR Frequencies | Aids in the assignment of experimental vibrational spectra. |

Molecular Electrostatic Potential (MEP) Mapping and Hirshfeld Analysis for Intermolecular Interactions

Understanding the charge distribution and intermolecular forces is crucial for predicting the solid-state packing and interaction preferences of the molecule.

Molecular Electrostatic Potential (MEP) Mapping: The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP map would likely show:

Negative potential: Concentrated around the electronegative oxygen atoms of the sulfonyl group and the fluorine atom, indicating these are sites susceptible to electrophilic attack.

Positive potential: Located around the hydrogen atoms, particularly the benzylic protons.

Hirshfeld Analysis: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. mkjc.innih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify specific close contacts between molecules. acs.org For this compound, Hirshfeld analysis would likely highlight the importance of various interactions in the crystal packing, such as:

H···O interactions: Between the hydrogen atoms and the sulfonyl oxygen atoms.

H···F interactions: Involving the fluorine atom.

H···H contacts: Which often comprise a large percentage of the surface area.

Br···H or Br···O interactions: Reflecting the role of the bromine atom in directing the crystal packing.

| Interaction Type | Expected Contribution to Crystal Packing |

| H···H | High |

| H···O/O···H | Significant |

| H···F/F···H | Moderate |

| C···H/H···C | Moderate |

| Br···H/H···Br | Possible, depending on packing |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the orbital with the highest energy electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest energy empty orbital, functions as an electrophile or electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.orgnih.gov A smaller gap suggests higher reactivity and greater polarizability. nih.gov

The energy of the HOMO and LUMO can be computationally calculated using methods like Density Functional Theory (DFT). nih.govkarazin.ua These calculations provide quantitative values for the orbital energies and the HOMO-LUMO gap, allowing for a more precise prediction of the molecule's reactivity. For instance, in a typical nucleophilic substitution reaction, the HOMO of the nucleophile would interact with the LUMO of this compound. youtube.comcureffi.org The efficiency of this interaction, and thus the reaction rate, is inversely related to the energy difference between these two orbitals.

Table 1: Conceptual Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Key Characteristics | Implication for Reactivity |

|---|---|---|

| HOMO | Likely localized on the aromatic ring and potentially the sulfonyl oxygen atoms. Energy is lowered by electron-withdrawing groups. | Determines the molecule's behavior as an electron donor in reactions with strong electrophiles. |

| LUMO | Primarily centered on the σ* antibonding orbital of the C-Br bond and the benzylic carbon. | Defines the primary site for nucleophilic attack, leading to bromide displacement. |

| HOMO-LUMO Gap | Expected to be relatively large due to the presence of electron-withdrawing groups, indicating kinetic stability. | A larger gap suggests that more energy is required to excite the molecule, influencing its photochemical properties and overall reactivity profile. |

Reaction Pathway Energetics and Transition State Calculations

Computational chemistry provides powerful tools to investigate the energetics of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a primary reaction pathway of interest is nucleophilic substitution (SN1 and SN2). nih.gov

SN2 Reaction Pathway: In an SN2 reaction, a nucleophile attacks the electrophilic benzylic carbon, and the bromide leaving group departs in a single, concerted step. cureffi.orgresearchgate.net Transition state calculations for this process would involve locating the geometry of the highest energy point along the reaction coordinate. This transition state structure would feature a partially formed bond between the nucleophile and the carbon atom, and a partially broken C-Br bond.

Computational methods, such as DFT, can be employed to calculate the potential energy surface of the reaction. researchgate.net The activation energy (ΔG‡) is the difference in Gibbs free energy between the reactants and the transition state. The magnitude of this energy barrier determines the reaction rate. The presence of the electron-withdrawing fluoro and methylsulfonyl groups on the phenyl ring can influence the stability of the transition state and, consequently, the activation energy.

SN1 Reaction Pathway: An SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The first and rate-determining step is the cleavage of the C-Br bond to form a benzylic carbocation. The stability of this intermediate is crucial. The electron-withdrawing substituents on the aromatic ring would generally destabilize a carbocation, making an SN1 pathway less favorable for this compound compared to benzyl bromides with electron-donating groups.

Transition state calculations for the SN1 pathway would focus on the energy required for the heterolytic cleavage of the C-Br bond. Computational analysis can provide the energy of the carbocation intermediate and the activation barrier for its formation. By comparing the calculated activation energies for both SN1 and SN2 pathways, a prediction can be made about the preferred reaction mechanism under specific conditions. nih.gov

Table 2: Illustrative Data from a Hypothetical Reaction Coordinate Calculation

| Parameter | SN2 Pathway with a Generic Nucleophile (e.g., OH-) | SN1 Pathway |

|---|---|---|

| Reactants' Energy | E_reactants | E_reactants |

| Transition State (TS) Energy | E_TS2 | E_TS1 |

| Intermediate Energy | N/A | E_carbocation |

| Products' Energy | E_products | E_products |

| Activation Energy (ΔG‡) | E_TS2 - E_reactants | E_TS1 - E_reactants |

| Reaction Enthalpy (ΔH) | E_products - E_reactants | E_products - E_reactants |

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, TD-DFT UV-Vis)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

GIAO NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts with good accuracy. nih.govresearchgate.net This method involves calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing the calculated shielding value to that of a standard compound (e.g., tetramethylsilane, TMS).

For this compound, GIAO calculations, typically performed using DFT with appropriate basis sets (e.g., 6-31G(d) or larger), can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govresearchgate.net The predicted spectrum can be compared with experimental data to confirm the structure of the compound. The calculations would account for the electronic effects of the substituents on the chemical environment of each nucleus. For instance, the electron-withdrawing nature of the fluoro and methylsulfonyl groups would lead to downfield shifts for the aromatic protons and carbons. ucl.ac.uk

TD-DFT UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.netrajpub.comsharif.edu

By applying the TD-DFT method, one can simulate the UV-Vis spectrum of this compound. researchgate.netrajpub.com The calculations would identify the key electronic transitions, such as π → π* transitions within the aromatic ring. The positions and intensities of the predicted absorption bands can provide insights into the electronic structure of the molecule. The choice of the functional and basis set in the TD-DFT calculation is crucial for obtaining results that correlate well with experimental measurements. sharif.edu

Table 3: Predicted Spectroscopic Data (Hypothetical Values)

| Spectroscopic Technique | Parameter | Predicted Value | Notes |

|---|---|---|---|

| ¹H NMR (GIAO) | Chemical Shift (δ) of CH₂Br protons | ~4.5 - 5.0 ppm | Expected to be in the typical range for benzylic bromides. |

| Chemical Shift (δ) of aromatic protons | ~7.5 - 8.2 ppm | Downfield shifts due to electron-withdrawing groups. | |

| ¹³C NMR (GIAO) | Chemical Shift (δ) of CH₂Br carbon | ~30 - 35 ppm | |

| Chemical Shift (δ) of aromatic carbons | ~120 - 145 ppm | ||

| ¹⁹F NMR (GIAO) | Chemical Shift (δ) | Specific to the chemical environment | |

| UV-Vis (TD-DFT) | λ_max 1 | ~220 nm | Corresponds to π → π* transitions in the benzene ring. |

| λ_max 2 | ~270 nm | A weaker absorption band, also related to aromatic transitions. |

Future Research Directions and Emerging Applications

Development of Greener Synthetic Routes and Methodologies

The traditional synthesis of benzyl (B1604629) bromides often involves the use of hazardous reagents and solvents. Future research will undoubtedly focus on developing more environmentally benign and sustainable methods for the synthesis of 2-Fluoro-4-(methylsulfonyl)benzyl bromide.

Key areas of development include:

Alternative Solvents: Replacing hazardous solvents like carbon tetrachloride, which is commonly used in free-radical bromination, is a primary goal. Research into the use of more environmentally friendly solvents such as acetonitrile, or even solvent-free conditions, is a promising direction. researchgate.net

Photochemical and Microwave-Assisted Reactions: Visible-light-activated benzylic bromination offers a safer and more energy-efficient alternative to methods requiring chemical radical initiators. researchgate.netnih.gov Similarly, microwave-assisted synthesis can significantly reduce reaction times and improve yields for benzylic brominations. researchgate.net

Biocatalysis: The use of halogenase enzymes for the regioselective halogenation of aromatic compounds is a burgeoning field. nih.govnih.gov Future research could explore the development of engineered enzymes capable of selectively brominating the benzylic position of the precursor to this compound, operating under mild, aqueous conditions.

Catalytic Methods: The development of catalytic methods for benzylic bromination, for instance using Lewis acids with brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), can offer milder reaction conditions and improved selectivity. rsc.org

| Greener Synthetic Approach | Potential Advantages |

| Use of Green Solvents | Reduced toxicity and environmental impact. |

| Photochemical Synthesis | Avoids hazardous radical initiators, energy-efficient. |

| Microwave-Assisted Synthesis | Faster reaction times, potentially higher yields. |

| Biocatalysis | High selectivity, mild reaction conditions, aqueous media. |

| Novel Catalytic Systems | Milder conditions, improved atom economy. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The electron-withdrawing nature of both the fluorine and methylsulfonyl substituents is expected to significantly influence the reactivity of the benzyl bromide moiety. Future research will likely focus on harnessing these electronic effects to explore novel reactivity patterns and catalytic transformations.

Cooperative Catalysis: The variable reduction potentials of benzyl halides can be a challenge in photocatalytic reactions. Cooperative catalysis, where a nucleophilic catalyst like lutidine is used to form an intermediate with a more favorable reduction potential, could be a valuable strategy for engaging this compound in a broader range of photocatalytic Giese coupling and other radical-mediated reactions. nih.govnih.gov

Photocatalytic Reactions: Beyond radical coupling, photocatalysis can be employed for various transformations. The specific electronic properties of this compound could be exploited in novel photocatalytic C-C and C-heteroatom bond-forming reactions.

Cross-Coupling Reactions: The development of new catalytic systems for the cross-coupling of benzyl halides is an active area of research. Investigating the reactivity of this compound in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, could lead to the synthesis of a wide array of novel molecules. The electron-deficient nature of the aromatic ring may influence the oxidative addition and reductive elimination steps in these catalytic cycles.

Umpolung Reactivity: While benzyl bromides are classical electrophiles, strategies to invert this reactivity (umpolung) could open up new synthetic pathways. Research into transition-metal-catalyzed umpolung reactions could enable this compound to act as a nucleophilic benzylating agent. acs.org

Expansion of Synthetic Applications in Material Science Precursors

The combination of fluorine and a sulfonyl group in this compound suggests its potential as a precursor for advanced materials with unique optical and physical properties.

High Refractive Index Polymers: Both sulfur-containing and fluorinated polymers are known to exhibit interesting optical properties. Sulfur-containing polymers, particularly those with sulfonyl groups, can possess high refractive indices. nih.govresearchgate.net Conversely, fluorinated polymers often have low refractive indices. nih.gov The incorporation of the 2-fluoro-4-(methylsulfonyl)benzyl moiety into polymer backbones could lead to materials with tunable refractive indices, potentially finding applications in optical coatings, lenses, and waveguides.

Fluoropolymers with Enhanced Properties: Fluoropolymers are valued for their thermal stability, chemical resistance, and low surface energy. researchgate.netnih.gov Using this compound as a monomer or functionalizing agent could introduce the polar methylsulfonyl group, potentially modifying properties such as adhesion, solubility, and dielectric constant, leading to new fluorinated materials for specialized applications in electronics and aerospace.

Functional Polymer Synthesis: The reactive benzyl bromide handle allows for the straightforward incorporation of the 2-fluoro-4-(methylsulfonyl)phenyl motif into a variety of polymer architectures through post-polymerization modification. This could be used to functionalize polymers for applications in membranes, sensors, or as catalyst supports.

| Material Class | Potential Property Enhancement | Potential Application |

| Polyimides/Polyethers | Tunable refractive index, thermal stability | Optical waveguides, coatings, high-performance films |

| Fluoropolymers | Modified polarity, adhesion, and dielectric properties | Advanced coatings, electronic components |

| Functionalized Polymers | Introduction of specific chemical and physical properties | Membranes, sensors, catalytic materials |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For a specialized compound like this compound, computational modeling can be particularly insightful.

Predictive Synthesis: Density Functional Theory (DFT) calculations can be employed to model potential synthetic routes, predict reaction barriers, and identify the most promising reaction conditions for greener and more efficient syntheses. nih.gov This can help in optimizing reaction yields and minimizing the formation of byproducts.

Reactivity Prediction: Computational models can elucidate the influence of the fluoro and methylsulfonyl substituents on the electronic structure and reactivity of the benzyl bromide. This includes predicting the susceptibility to nucleophilic attack, the stability of radical and cationic intermediates, and the thermodynamics of various transformations. researchgate.net Such studies can guide the exploration of novel reactivity patterns.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of substituted benzyl bromides with their reactivity or potential biological activity. researchgate.netnih.gov By building a database of related compounds, it may be possible to predict the behavior of this compound in various contexts without the need for extensive initial experimentation.

Materials Property Simulation: Computational methods can be used to predict the properties of polymers and other materials derived from this compound. This includes simulating properties like refractive index, thermal stability, and conformational preferences, which are crucial for designing new materials with desired functionalities.

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Synthesis & Reactivity | Reaction pathways, transition states, electronic properties. |

| Molecular Dynamics (MD) | Material Science | Polymer conformation, material morphology. |

| QSAR | Reactivity & Toxicology | Correlation of structure with reactivity and potential toxicity. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-fluoro-4-(methylsulfonyl)benzyl bromide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with 4-(methylsulfonyl)benzyl bromide derivatives (e.g., 4-(methylsulfonyl)benzyl bromide, CAS 265.12 g/mol) as a base structure . Fluorination at the 2-position can be achieved via electrophilic aromatic substitution using fluorinating agents like Selectfluor® in anhydrous conditions.

- Step 2 : Optimize reaction temperature (typically 0–60°C) and solvent polarity (e.g., dichloromethane or acetonitrile) to balance reactivity and stability of the benzyl bromide group .

- Step 3 : Monitor reaction progress via TLC or HPLC, targeting >95% purity. Post-synthesis purification may involve column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers handle this compound to mitigate safety risks?

- Safety Protocol :

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or decomposition .

- PPE : Use nitrile gloves, goggles, and fume hoods due to acute oral toxicity (H302) and skin/eye irritation (H315, H319) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water contact to minimize HBr release .

Q. What analytical techniques are critical for characterizing this compound's purity and structure?

- Analytical Workflow :

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., fluorine coupling in F NMR) and methylsulfonyl integration .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected m/z: ~291.0 for [M+H]) and detect bromine isotope patterns .

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to quantify impurities (<2%) .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the reactivity of the benzyl bromide moiety in nucleophilic substitution reactions?

- Mechanistic Insight :

- The methylsulfonyl group is a strong electron-withdrawing group, polarizing the C-Br bond and enhancing electrophilicity. This accelerates SN2 reactions with nucleophiles (e.g., amines, thiols) .

- Experimental Design : Compare reaction rates with non-sulfonylated analogs (e.g., 4-fluorobenzyl bromide) using kinetic studies (e.g., conductivity or H NMR monitoring) .

Q. What strategies optimize regioselectivity when using this compound in multi-step syntheses (e.g., drug intermediates)?

- Case Study :

- Step 1 : Prioritize bromide displacement under mild conditions (e.g., 25°C, DMF) to avoid side reactions (e.g., sulfonyl group reduction) .

- Step 2 : Use protecting groups (e.g., tert-butyl for amines) to block unwanted nucleophilic sites during alkylation .

- Step 3 : Validate regiochemistry via X-ray crystallography or NOE NMR .

Q. How can computational chemistry predict the stability of intermediates derived from this compound under varying pH conditions?

- Computational Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.